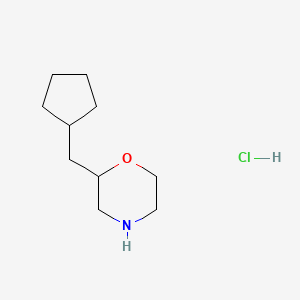

2-(Cyclopentylmethyl)morpholine hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing both morpholine ring systems and alkyl substituents. According to PubChem database records, the official International Union of Pure and Applied Chemistry name is designated as "2-(cyclopentylmethyl)morpholine;hydrochloride". This nomenclature explicitly identifies the morpholine ring as the parent structure, with the cyclopentylmethyl group positioned at the 2-carbon of the morpholine ring, and the semicolon indicating the presence of the hydrochloride salt component.

The Chemical Abstracts Service registry system has assigned the primary registry number 2203016-97-9 to this compound. This registry number serves as the definitive identifier for this specific salt form of the compound within the Chemical Abstracts Service database system. Notably, the base form of the compound, 2-(Cyclopentylmethyl)morpholine without the hydrochloride salt, carries a different Chemical Abstracts Service registry number of 927801-22-7. This distinction is crucial for accurate chemical identification, as the hydrochloride salt form possesses different physical and chemical properties compared to its free base counterpart.

The MDL number MFCD30726129 has been assigned to this compound, providing an additional layer of identification within the MDL chemical database system. The systematic approach to chemical registry ensures that each distinct chemical entity, including different salt forms of the same parent compound, receives unique identifiers that prevent confusion in chemical literature and commercial transactions.

Molecular Formula and Weight Analysis

The molecular composition of this compound can be precisely defined through its molecular formula C₁₀H₂₀ClNO, which indicates the presence of ten carbon atoms, twenty hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. This formula represents the complete salt form, incorporating both the organic morpholine derivative and the inorganic hydrochloride component. The molecular weight has been calculated as 205.72 grams per mole, as determined through computational analysis by PubChem 2.1.

Comparative analysis with the base form reveals significant differences in molecular composition and weight. The free base 2-(Cyclopentylmethyl)morpholine carries the molecular formula C₁₀H₁₉NO with a molecular weight of 169.26 grams per mole. The addition of hydrochloric acid to form the hydrochloride salt increases the molecular weight by exactly 36.46 grams per mole, corresponding to the molecular weight of hydrogen chloride. This weight difference is critical for stoichiometric calculations in synthetic procedures and analytical determinations.

The structural formula analysis reveals the spatial arrangement of atoms within the molecule. The morpholine ring contributes a six-membered heterocycle containing one nitrogen and one oxygen atom, while the cyclopentylmethyl substituent adds a five-membered carbocyclic ring connected through a methylene bridge. The hydrochloride component exists as a separate ionic species, forming a salt with the protonated nitrogen atom of the morpholine ring.

| Parameter | Hydrochloride Salt | Free Base |

|---|---|---|

| Molecular Formula | C₁₀H₂₀ClNO | C₁₀H₁₉NO |

| Molecular Weight (g/mol) | 205.72 | 169.26 |

| Chemical Abstracts Service Registry | 2203016-97-9 | 927801-22-7 |

| Carbon Atoms | 10 | 10 |

| Hydrogen Atoms | 20 | 19 |

| Nitrogen Atoms | 1 | 1 |

| Oxygen Atoms | 1 | 1 |

| Chlorine Atoms | 1 | 0 |

Synonym Taxonomy Across Chemical Databases

The nomenclature landscape for this compound reveals a diverse array of synonyms and alternative naming conventions across different chemical databases and commercial suppliers. PubChem database documentation identifies several primary synonyms including "this compound," "2-(cyclopentylmethyl)morpholine;hydrochloride," "EN300-23004701," and "Z2867580356". These variations reflect different approaches to chemical naming, from systematic nomenclature to commercial product codes and database-specific identifiers.

The Chemical Abstracts Service registry number 2203016-97-9 appears consistently across multiple databases, confirming its status as the authoritative identifier for this compound. However, some commercial databases have reported alternative Chemical Abstracts Service numbers, such as 2231676-39-2, which may represent different synthetic batches, stereoisomers, or database entry errors. Such discrepancies highlight the importance of cross-referencing multiple authoritative sources when establishing chemical identity.

Commercial suppliers and chemical databases employ various naming conventions that reflect their specific organizational systems. The systematic name "this compound" represents the most widely accepted format, maintaining consistency with International Union of Pure and Applied Chemistry guidelines while clearly indicating the salt form. Alternative presentations include "Morpholine, 2-(cyclopentylmethyl)-, hydrochloride," which follows Chemical Abstracts Service indexing conventions by placing the parent ring system first.

Database-specific codes such as "EN300-23004701" and "Z2867580356" serve internal organizational purposes within chemical information systems. These alphanumeric identifiers facilitate database searches and cross-referencing but lack the systematic meaning inherent in International Union of Pure and Applied Chemistry nomenclature. The proliferation of such codes across different platforms necessitates careful attention to primary identifiers like Chemical Abstracts Service registry numbers when conducting chemical literature searches.

| Database/Source | Primary Name | Alternative Names | Identifier Codes |

|---|---|---|---|

| PubChem | 2-(cyclopentylmethyl)morpholine;hydrochloride | This compound | EN300-23004701, Z2867580356 |

| BLD Pharm | This compound | - | MFCD30726129 |

| Chemical Abstracts Service | - | Morpholine, 2-(cyclopentylmethyl)-, hydrochloride | 2203016-97-9 |

| ChemicalBook | 2-(CyclopentylMethyl)Morpholine | Morpholine, 2-(cyclopentylmethyl)- | CB22661285 |

Properties

IUPAC Name |

2-(cyclopentylmethyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO.ClH/c1-2-4-9(3-1)7-10-8-11-5-6-12-10;/h9-11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGNNTVERQBANR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2CNCCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Cyclopentylmethyl)morpholine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores its mechanisms of action, research findings, and case studies related to its biological effects.

- Molecular Formula : C10H17ClN2

- Molecular Weight : 202.71 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. Its structural features allow it to modulate biochemical pathways, which can lead to therapeutic effects in various conditions.

- Chiral Ligand Activity : The compound acts as a chiral ligand in asymmetric synthesis, influencing the stereochemistry of reactions it participates in.

- Receptor Interaction : It selectively binds to specific receptors, modulating their activity and potentially leading to therapeutic outcomes.

Research Findings

Several studies have investigated the biological activity of this compound, revealing promising results in different therapeutic areas:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Derivatives synthesized from this compound inhibited tumor growth by modulating apoptosis pathways. |

| Study B | Neuroprotection | Enhanced neuronal survival under oxidative stress; increased antioxidant enzyme activity. |

| Study C | Asymmetric Synthesis | Used as a chiral ligand in catalytic processes leading to high enantioselectivity. |

Case Study 1: Synthesis of Anticancer Agents

In a recent study, researchers synthesized derivatives from this compound aimed at targeting specific cancer cell lines. The study demonstrated that certain modifications significantly enhanced anticancer activity compared to the parent compound. These derivatives exhibited selective inhibition of cancer cell proliferation through the modulation of key signaling pathways associated with apoptosis.

Case Study 2: Neuroprotective Effects in Animal Models

Another investigation evaluated the neuroprotective effects of this compound using animal models subjected to oxidative stress. Results indicated a significant reduction in neuronal death and improved cognitive functions post-treatment with this compound, suggesting its potential for treating neurodegenerative conditions.

Applications in Drug Development

The compound has been explored as a building block for synthesizing various pharmacologically relevant molecules. Its unique structural properties enable the development of novel therapeutics targeting multiple diseases, including cancer and neurodegenerative disorders.

- Anticancer Agents : Researchers are focusing on modifying the structure to enhance efficacy against different types of cancer.

- Neuroprotective Drugs : Investigations into its protective effects on neurons could lead to new treatments for conditions like Alzheimer's disease.

Scientific Research Applications

Calcium-Sensing Receptor Modulation

The compound is noted for its ability to modulate calcium-sensing receptors (CaSR), which play a crucial role in calcium homeostasis and bone metabolism. Research indicates that substituents on morpholine derivatives, including 2-(Cyclopentylmethyl)morpholine hydrochloride, can enhance the sensitivity of these receptors to extracellular calcium levels. This modulation is significant for treating conditions like primary and secondary hyperparathyroidism, where calcium regulation is disrupted .

Key Findings:

- Compounds like this compound can lower plasma parathyroid hormone (PTH) levels by improving receptor sensitivity.

- This mechanism has implications for managing bone-related disorders and improving overall calcium metabolism.

Antitumor Activity

Recent studies have highlighted the potential of morpholine derivatives, including this compound, as small molecule antagonists against specific receptors involved in tumor growth. For instance, research has shown that certain morpholine-based compounds exhibit selectivity against AM2 receptors, which are implicated in various cancers, including pancreatic and breast cancer .

Case Study:

- A systematic study demonstrated that morpholine derivatives could reduce cell viability in aggressive cancer cell lines by over 50% at specific concentrations, indicating their potential as therapeutic agents in oncology .

Chemical Properties and Formulations

Comparison with Similar Compounds

Table 1: Comparative Analysis of Morpholine Hydrochloride Derivatives

Key Structural and Functional Insights

Substituent Effects on Pharmacodynamics: Aryl vs. Aliphatic Groups: Compounds like S1RA and Viloxazine feature aromatic substituents (naphthyl, ethoxyphenyl), which enhance π-π interactions with CNS targets (e.g., sigma-1 receptors or norepinephrine transporters). Halogenated Derivatives: The trifluoromethyl group in 2-(Trifluoromethyl)morpholine HCl increases electronegativity and resistance to oxidative metabolism, a property leveraged in prodrug design .

Physicochemical Properties: Lipophilicity: Cyclopentylmethyl and trifluoromethyl groups enhance logP values compared to polar groups (e.g., acetic acid in 2-Morpholinoacetic Acid HCl), improving blood-brain barrier penetration . Solubility: Hydrochloride salts universally improve aqueous solubility, critical for bioavailability in CNS-targeted drugs .

Mechanistic Divergence: Indeloxazine’s anti-anoxic activity is attributed to its indenyloxy group, which may modulate cerebral energy metabolism, unlike Viloxazine’s reuptake inhibition . S1RA’s pyrazole-naphthyl substituent enables high sigma-1 receptor selectivity, a feature absent in aliphatic-substituted morpholines .

Preparation Methods

Preparation Methods

Direct Synthesis via Morpholine and Cyclopentylmethyl Precursors

The most straightforward approach to preparing 2-(Cyclopentylmethyl)morpholine hydrochloride involves the reaction of morpholine with a cyclopentylmethyl halide or equivalent electrophilic derivative, followed by conversion to the hydrochloride salt. Although specific detailed protocols for this exact compound are scarce in open literature, analogous morpholine derivatives are commonly prepared by nucleophilic substitution reactions where morpholine acts as a nucleophile.

Formation of Morpholine Hydrochloride Salt

One well-documented method for preparing morpholine hydrochloride salts, which can be adapted for substituted morpholines such as 2-(Cyclopentylmethyl)morpholine, involves the reaction of morpholine with ammonium chloride under controlled heating conditions. This approach replaces the use of hydrochloric acid with ammonium chloride, reducing corrosiveness and improving safety and cost-efficiency.

Process Description (Adapted from Patent RU2696099C1 and CN1171398A)

- Reagents : Morpholine, ammonium chloride, and an organic solvent such as dimethylbenzene (xylene) or cyclopentyl methyl ether.

- Reaction Conditions :

- The mixture is heated gradually from below 70 °C to above 120 °C.

- The reaction proceeds for 1.5 to 3 hours at temperatures exceeding 120 °C.

- Ammonia gas is released and removed during the reaction.

- Post-Reaction Processing :

- The reaction mixture is cooled to 70–90 °C.

- Water is added to dissolve the product.

- Decolorization is performed using granular activated carbon (GAC) at 80–90 °C for approximately 30 minutes.

- Crystallization is induced by cooling to 15 °C.

- The solid hydrochloride salt is isolated by filtration and drying.

This method has been reported to yield morpholine hydrochloride of high purity and yield, with a shortened production cycle and easier quality control compared to traditional hydrochloric acid-based methods.

Chemoenzymatic Approaches and Catalysis

While direct chemical synthesis is common, enzymatic and chemoenzymatic methods have been explored for related morpholine derivatives and analogues, particularly for stereoselective or green chemistry applications.

Use of penicillin acylase enzyme has been reported for the synthesis of morpholine-related cyclic compounds, enabling mild conditions and high selectivity. This involves preparing aqueous solutions of amino acid nucleophiles and hydroxy acid amides, adjusting pH to alkaline ranges (9–11), and conducting reactions at 10–35 °C until maximum yield is reached. The product is then extracted and purified using organic solvents such as cyclopentyl methyl ether.

Although this method is described for 2,5-diketomorpholine derivatives, the principles of enzymatic catalysis and mild reaction conditions could be adapted for morpholine derivatives like this compound to improve selectivity and reduce harsh chemical usage.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations/Notes |

|---|---|---|---|

| Direct nucleophilic substitution | Morpholine + cyclopentylmethyl halide; base; solvent | Straightforward; common methodology | May require purification of free base; salt formation step needed |

| Ammonium chloride method | Morpholine + ammonium chloride + organic solvent; heat 70–120+ °C; ammonia removal | Safer than HCl; high yield; scalable | Requires careful temperature control; ammonia gas handling needed |

| Chemoenzymatic synthesis | Penicillin acylase catalysis; pH 9–11; 10–35 °C; organic solvent extraction | Mild conditions; selective synthesis | Enzyme cost; optimization required for scale-up |

Detailed Research Findings and Analysis

The ammonium chloride method for morpholine hydrochloride preparation is industrially favored due to its improved safety profile and cost-effectiveness. The reaction proceeds via in situ generation of hydrochloric acid from ammonium chloride decomposition, which reacts with morpholine to form the hydrochloride salt, releasing ammonia gas. The reaction temperature and time are critical parameters to ensure complete conversion and high purity. Post-reaction processing including decolorization and crystallization are essential for obtaining the final product with desired quality.

Chemoenzymatic approaches offer potential for environmentally friendly synthesis routes. The use of penicillin acylase enables selective amide bond formation under mild conditions, which could be adapted for morpholine derivatives. The choice of organic solvent, pH, and enzyme loading are optimized empirically to maximize yield and purity. Solvent removal and product isolation require standard organic extraction and purification techniques.

No direct literature was found describing an asymmetric or stereoselective synthesis of this compound, but analogous morpholine derivatives have been synthesized via dynamic kinetic resolution and palladium-catalyzed carbonylation steps in multi-step sequences, indicating potential routes for future development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-(cyclopentylmethyl)morpholine hydrochloride, and how can reaction conditions be optimized?

- Answer: The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, 4-(2-chloroethyl)morpholine hydrochloride (a structural analog) is synthesized by reacting morpholine with 2-chloroethyl reagents under basic conditions . Optimization involves adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of cyclopentylmethyl halides to morpholine derivatives. Catalysts like triethylamine may enhance yield by neutralizing HCl byproducts . Purity is validated using LCMS (e.g., m/z 754 [M+H]+) and HPLC (retention time: 1.32 minutes under QC-SMD-TFA05 conditions) .

Q. What analytical techniques are critical for characterizing this compound?

- Answer: Key techniques include:

- LCMS/HPLC: To confirm molecular weight and purity (e.g., [M+H]+ ion detection) .

- NMR Spectroscopy: ¹H/¹³C NMR resolves cyclopentylmethyl and morpholine proton environments, with δ ~2.5–3.5 ppm for N-CH₂ groups .

- X-ray Crystallography: Determines stereochemistry, though hydrochloride salts often require co-crystallization with counterions .

- Elemental Analysis: Validates Cl⁻ content (~19% for C₁₁H₂₀ClNO) .

Q. How does the solubility profile of this compound impact formulation in in vitro assays?

- Answer: The hydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in water), facilitating biological assays. For hydrophobic media (e.g., lipid membranes), DMSO or ethanol (up to 10% v/v) is used. Solubility is pH-dependent due to the morpholine’s tertiary amine (pKa ~7.5) .

Advanced Research Questions

Q. How do stereochemical variations in 2-(cyclopentylmethyl)morpholine derivatives affect biological activity?

- Answer: Enantiomers may exhibit divergent binding affinities. For example, (±)-2,6-cis-dimethyl morpholine analogs show 10-fold differences in receptor inhibition due to steric hindrance at chiral centers . Racemic resolution via chiral HPLC (e.g., Chiralpak AD-H column) is critical for isolating active enantiomers .

Q. What strategies resolve contradictions in reported biological activities of 2-(cyclopentylmethyl)morpholine derivatives?

- Answer: Discrepancies (e.g., IC₅₀ variability in kinase assays) arise from assay conditions (e.g., ATP concentration) or impurity profiles. Mitigation steps:

- Reproducibility Checks: Use standardized protocols (e.g., Eurofins Panlabs kinase panel).

- Metabolite Screening: LC-MS/MS identifies degradation products interfering with activity .

- Structural Analog Testing: Compare with 4-(2-chloroethyl)morpholine hydrochloride to isolate cyclopentylmethyl-specific effects .

Q. What is the structure-activity relationship (SAR) of the cyclopentylmethyl group in morpholine derivatives?

- Answer: The cyclopentylmethyl moiety enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration. Substitution with bulkier groups (e.g., cyclohexylmethyl) reduces target engagement due to steric clashes, while smaller groups (e.g., ethyl) decrease metabolic stability .

Q. How can researchers address challenges in quantifying trace impurities in this compound batches?

- Answer: Use hyphenated techniques:

- LC-UV-MS/MS: Detects impurities at <0.1% levels (e.g., residual 2-chloroethyl precursors).

- GC-FID: Quantifies volatile byproducts (e.g., cyclopentanol).

- ICP-MS: Validates heavy metal contaminants (e.g., Pd <10 ppm from catalytic steps) .

Methodological Guidelines

- Synthetic Optimization: Prioritize anhydrous conditions to prevent hydrochloride salt hydrolysis .

- Biological Assays: Include positive controls (e.g., known kinase inhibitors) to benchmark activity .

- Data Interpretation: Apply multivariate analysis to distinguish cyclopentylmethyl-specific effects from morpholine backbone contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.